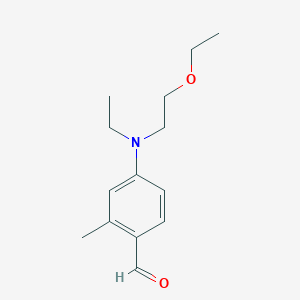

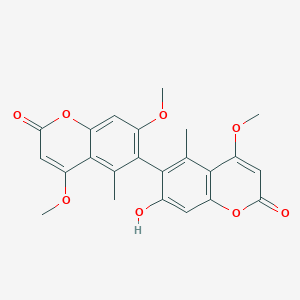

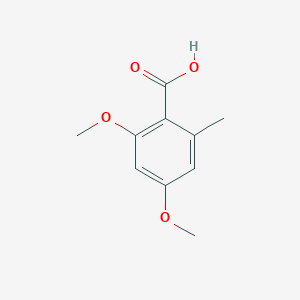

4-((2-乙氧基乙基)(乙基)氨基)-2-甲基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde involves various methods and intermediates. For instance, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones is achieved by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde, followed by acetylation and methylation to yield compounds of type 4 and 5 . Similarly, the synthesis of 4-[2-(methyl-pyridin-2-yl-amino)-ethoxy]-benzaldehyde, a key intermediate for Rosiglitazone, is improved by reacting 2-(methyl-pyridin-2-yl-amino)-ethanol with 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, using acetonitrile as a solvent and KOH as a deacidifying agent . Additionally, the Vilsmeier reaction is employed to synthesize 4-(N-methyl-N-substituted) aminobenzaldehydes using N-methyl-N-substituted aniline with DMF and BTC in ethyl acetate, yielding high purity products .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques. Elemental analyses, IR, 1H-NMR, 13C-NMR, and UV spectral data are used to characterize the triazolone derivatives . For the key intermediate of Rosiglitazone, 1H-NMR and MS confirm the structure . The Vilsmeier reaction products are characterized by IR and 1H NMR spectroscopy, ensuring the correct molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step and require specific conditions for successful completion. The triazolone derivatives undergo acetylation and methylation reactions after their initial formation . The improved synthesis method for the Rosiglitazone intermediate involves a reaction between an amino-ethanol and benzaldehyde derivatives . The Vilsmeier reaction for aminobenzaldehydes is optimized for temperature and mole ratios to achieve high yields and purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structure and the solvents used during their synthesis. The potentiometric titration of the triazolone derivatives in non-aqueous solvents like isopropyl alcohol, tert-butyl alcohol, acetonitrile, and N,N-dimethylformamide reveals information about their acidity, with half-neutralization potential values and corresponding pKa values determined . The fluorescent derivatives of aromatic

科学研究应用

合成和氮含化合物的衍生

Dikusar和Kozlov(2007)的研究探讨了通过香草醛衍生物与各种试剂反应合成氮含化合物,从而产生席夫碱和苯并吖啶衍生物。这项研究展示了乙氧基乙基取代苯甲醛在合成复杂氮结构方面的实用性,这可能意味着该化合物在(Dikusar & Kozlov, 2007)中具有类似的适用性。

芳香醛的荧光衍生

Nohta等人(1994)确定了2-氨基-4,5-乙二氧基苯酚作为液相色谱中芳香醛的有用的前柱荧光衍生试剂。这表明乙氧基乙基苯甲醛的衍生物可能作为开发新型衍生试剂用于分析目的的候选物,增强芳香化合物的检测(Nohta et al., 1994)。

用于光学应用的席夫碱化合物的开发

Abdullmajed等人(2021)从乙基-4-氨基苯甲酸乙酯和2-羟基-3-乙氧基苯甲醛合成了席夫碱化合物,评估了它们的非线性光学性质。这些发现表明乙氧基乙基苯甲醛衍生物在开发具有特定光学特性的材料方面具有潜力,例如光学限制,这在激光技术和光通信中可能是有价值的(Abdullmajed et al., 2021)。

席夫碱衍生物的抗菌活性

Chohan等人(2003)报道了用苯甲醛衍生物合成的席夫碱锌配合物,展示了显著的抗菌活性。这表明类似化合物在生物医学应用中具有潜在的应用,暗示了4-((2-乙氧基乙基)(乙基)氨基)-2-甲基苯甲醛的衍生物也可能具有抗菌性能(Chohan et al., 2003)。

催化和绿色化学

Kumaravel和Vasuki(2009)描述了在水中无催化剂合成新型色素衍生物,利用类似的醛结构。这种方法突出了这类化合物在促进更绿色的合成途径和催化中的作用,可能减少化学制造对环境的影响(Kumaravel & Vasuki, 2009)。

属性

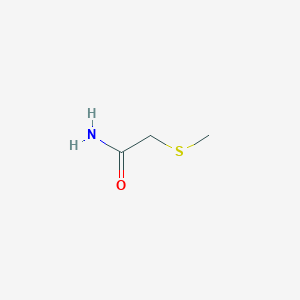

IUPAC Name |

4-[2-ethoxyethyl(ethyl)amino]-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-15(8-9-17-5-2)14-7-6-13(11-16)12(3)10-14/h6-7,10-11H,4-5,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWFOLQXKZCGCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOCC)C1=CC(=C(C=C1)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604974 |

Source

|

| Record name | 4-[(2-Ethoxyethyl)(ethyl)amino]-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde | |

CAS RN |

128237-47-8 |

Source

|

| Record name | 4-[(2-Ethoxyethyl)(ethyl)amino]-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)

![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B153780.png)